3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
Description
The exact mass of the compound 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-bromophenyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFWCMXKSCOWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746368 | |
| Record name | 3-(4-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863391-64-4 | |
| Record name | 3-(4-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 863391-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, and potential applications, offering field-proven insights and detailed experimental protocols.
Core Compound Identification and Properties
3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The presence of the bromophenyl group and the aldehyde functional group makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2]
| Identifier | Value | Source |
| CAS Number | 863391-64-4 | [3] |
| Molecular Formula | C₁₀H₆BrNO₂ | [3] |
| Molecular Weight | 252.06 g/mol | [3] |
| IUPAC Name | 3-(4-bromophenyl)-1,2-oxazole-5-carbaldehyde | [4] |
| SMILES | O=Cc1cc(on1)c2ccc(Br)cc2 | [3] |
| InChI Key | JVFWCMXKSCOWDI-UHFFFAOYSA-N | [3] |
| Appearance | Solid | [3] |
| Melting Point | 162-166 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
Strategic Synthesis Pathway
The synthesis of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is most effectively achieved through a two-step process. This strategy hinges on the initial formation of the isoxazole ring via a [3+2] cycloaddition reaction to yield the corresponding alcohol, followed by a selective oxidation to the desired aldehyde. This approach allows for high yields and good control over the final product.
Step 1: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol
The foundational isoxazole ring is constructed via a 1,3-dipolar cycloaddition.[5] This classic reaction involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. In this case, 4-bromobenzaldehyde oxime serves as the nitrile oxide precursor and propargyl alcohol is the dipolarophile.
The causality behind this choice lies in the robust and well-established nature of this reaction for forming 3,5-disubstituted isoxazoles. The regioselectivity is generally high, leading predominantly to the desired isomer.
Caption: Synthetic workflow for the precursor alcohol.
Step 2: Oxidation to 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
The conversion of the primary alcohol, (3-(4-Bromophenyl)isoxazol-5-yl)methanol, to the target aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[6][7] Pyridinium chlorochromate (PCC) is an excellent choice for this transformation due to its selectivity for oxidizing primary alcohols to aldehydes.[6][7][8] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to ensure the aldehyde is the final product.[1]
Caption: Oxidation of the precursor alcohol to the final aldehyde.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a self-validating system for the synthesis of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde.
Protocol for (3-(4-Bromophenyl)isoxazol-5-yl)methanol
This protocol is adapted from a similar synthesis of isoxazole derivatives.[9]
-
Oxime Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in pyridine. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-bromobenzaldehyde oxime.
-
Cycloaddition: Dissolve the 4-bromobenzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Nitrile Oxide Generation: Slowly add sodium hypochlorite solution (bleach, ~5-6% aqueous solution, 2-3 equivalents) to the stirring mixture. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Purification: After completion, separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (3-(4-Bromophenyl)isoxazol-5-yl)methanol.
Protocol for 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
This protocol is based on standard PCC oxidation procedures.[2][6][7]
-
Reaction Setup: In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Substrate Addition: Dissolve (3-(4-Bromophenyl)isoxazol-5-yl)methanol (1 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension with stirring.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde.
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Isoxazole proton singlet around δ 7.0-7.5 ppm. - Aromatic protons of the bromophenyl group as a set of doublets between δ 7.6-7.9 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 180-190 ppm. - Signals for the isoxazole ring carbons between δ 100-170 ppm. - Aromatic carbon signals in the typical range of δ 120-140 ppm. |
| FT-IR (cm⁻¹) | - Strong carbonyl (C=O) stretch from the aldehyde at ~1700 cm⁻¹. - C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C=C stretching bands around 1600 and 1480 cm⁻¹. - C-Br stretch in the fingerprint region. |
Applications in Drug Discovery and Development
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][11] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[11][12][13]
The 3-(4-bromophenyl)isoxazole moiety, in particular, serves as a valuable building block for creating libraries of compounds for high-throughput screening. The aldehyde group is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or condensation reactions, allowing for the rapid diversification of the core structure.
While specific biological targets for 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde are not yet extensively documented, its structural features suggest potential for interaction with various biological systems. For instance, related isoxazole-containing compounds have been investigated as inhibitors of enzymes such as soluble epoxide hydrolase (sEH), which is implicated in inflammatory diseases and hypertension.[14][15] The development of sEH inhibitors like GSK2256294, which has been in clinical trials, highlights the therapeutic potential of this class of compounds.[14][15][16]
Caption: Potential applications of the title compound in drug discovery.
Conclusion
3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is a valuable and versatile chemical entity for researchers in the pharmaceutical sciences. Its synthesis is achievable through reliable and well-understood chemical transformations. The inherent reactivity of its functional groups, coupled with the proven biological relevance of the isoxazole core, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in a research setting.
References
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The Isoxazole-5-Carboxaldehyde Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic versatility have led to its incorporation into a multitude of biologically active compounds. This technical guide provides an in-depth exploration of isoxazole-5-carboxaldehyde derivatives, offering a comprehensive overview of their synthesis, chemical transformations, and diverse applications in drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.
The Isoxazole-5-Carboxaldehyde Core: Structural Significance and Synthetic Strategies
The strategic placement of a carboxaldehyde group at the 5-position of the isoxazole ring provides a crucial chemical handle for a wide array of synthetic modifications. This functional group serves as a versatile electrophile, enabling the construction of diverse molecular architectures with a broad spectrum of biological activities. The synthesis of the isoxazole-5-carboxaldehyde core can be broadly approached through two primary strategies: direct formylation of a pre-formed isoxazole ring or construction of the heterocycle with the aldehyde or a precursor already in place.
Direct Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. For the synthesis of isoxazole-5-carboxaldehydes, this reaction typically involves the treatment of a 3-substituted isoxazole with the Vilsmeier reagent, which is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]
The mechanism proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution onto the electron-rich isoxazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[1]
Caption: Vilsmeier-Haack formylation of a 3-substituted isoxazole.
Experimental Protocol 1: Vilsmeier-Haack Formylation of 3-Phenylisoxazole
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (4.2 mL, 55.0 mmol).[1]
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 mL, 16.5 mmol) dropwise to the stirred DMF over 20 minutes, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 45 minutes.[1]
-
Reaction: Add 3-phenylisoxazole (1.45 g, 10.0 mmol) dissolved in a minimal amount of anhydrous DMF to the freshly prepared Vilsmeier reagent at 0°C.[1]
-
Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 80°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Aqueous Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (50 g). Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Stir vigorously for 2 hours to facilitate the precipitation of the product.[1]
-
Extraction and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate (99:1) to yield 3-phenylisoxazole-5-carboxaldehyde.[1]
Ring Construction: 1,3-Dipolar Cycloaddition
A highly versatile and regioselective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] To obtain an isoxazole-5-carboxaldehyde, the alkyne component must contain a protected or precursor form of the aldehyde functionality. A common strategy involves the use of propargyl alcohol, where the resulting (isoxazol-5-yl)methanol can be subsequently oxidized to the desired aldehyde.[4]
The nitrile oxide is typically generated in situ from the corresponding aldoxime using a mild oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide.[5]
Caption: Synthesis of isoxazole-5-carboxaldehyde via 1,3-dipolar cycloaddition.
Experimental Protocol 2: Synthesis of (3-p-tolyl-isoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition
-
Oxime Formation: To a solution of 4-methylbenzaldehyde (1.20 g, 10 mmol) in pyridine (10 mL), add hydroxylamine hydrochloride (0.76 g, 11 mmol). Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into cold water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methylbenzaldoxime.[4]
-
Cycloaddition: Dissolve the 4-methylbenzaldoxime (1.35 g, 10 mmol) and propargyl alcohol (0.67 g, 12 mmol) in a suitable solvent such as dichloromethane. To this solution, add a solution of sodium hypochlorite (10% aqueous solution, ~15 mL) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[4]
-
Workup and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford (3-p-tolyl-isoxazol-5-yl)methanol.[4]
Chemical Transformations of the Aldehyde Functionality
The aldehyde group of isoxazole-5-carboxaldehyde is a versatile functional group that can be readily transformed into a variety of other functionalities, providing access to a wide range of derivatives for biological screening.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to the corresponding carboxylic acid is a fundamental transformation. Mild oxidizing agents are typically employed to avoid degradation of the isoxazole ring. Oxone (potassium peroxymonosulfate) in DMF is an effective and environmentally friendly option.[6]
Experimental Protocol 3: Oxidation of 3-Phenylisoxazole-5-carboxaldehyde to 3-Phenylisoxazole-5-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylisoxazole-5-carboxaldehyde (1.73 g, 10 mmol) in DMF (20 mL).[6]
-
Oxidation: Add Oxone (6.15 g, 10 mmol, 2KHSO₅·KHSO₄·K₂SO₄) to the solution and stir the mixture at room temperature for 3 hours.[6]
-
Workup: Pour the reaction mixture into ice water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-phenylisoxazole-5-carboxylic acid.
Reduction to Alcohol
The reduction of the aldehyde to the corresponding primary alcohol, (isoxazol-5-yl)methanol, can be achieved using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[7]
Experimental Protocol 4: Reduction of [(5-Aryl-1,2-oxazol-3-yl)methoxy]benzaldehydes
-
Reaction Setup: Dissolve the [(5-aryl-1,2-oxazol-3-yl)methoxy]benzaldehyde (1 mmol) in anhydrous isopropyl alcohol (15 mL).[7]
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, carefully add water to quench the excess NaBH₄. Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the corresponding [(5-aryl-1,2-oxazol-3-yl)methoxy]arylmethanol.[7]
Formation of Schiff Bases and Hydrazones
The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These derivatives are often biologically active themselves or serve as intermediates for the synthesis of more complex heterocyclic systems.[8][9]
Experimental Protocol 5: Synthesis of an Isoxazole-Containing Schiff Base
-
Reaction Setup: Dissolve the appropriate salicylaldehyde (2.5 mmol) and an amino-isoxazole derivative (2.5 mmol) in separate portions of ethanol (25 mL each).[8]
-
Condensation: Combine the two solutions and reflux the mixture with stirring for 6-8 hours.[8]
-
Isolation and Purification: If a precipitate forms upon cooling, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization. Recrystallize the crude product from a suitable solvent such as a hexane-dichloromethane mixture.[8]
Applications in Drug Discovery: A Focus on Biological Activities and Structure-Activity Relationships
Isoxazole-5-carboxaldehyde derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12] The ability to readily modify the isoxazole-5-carboxaldehyde scaffold allows for systematic structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies to optimize their therapeutic potential.[13][14]
Anticancer Activity
Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents.[10][13][15] Their mechanisms of action are diverse and include the inhibition of enzymes such as thymidylate synthase, induction of apoptosis, and disruption of tubulin polymerization.[10]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
| Position of Substitution | Substituent Effect on Anticancer Activity |
| 3-Position (Aryl Ring) | Electron-donating groups (e.g., methoxy) at the para-position of the phenyl ring can enhance activity.[9] |
| Electron-withdrawing groups (e.g., nitro, chloro) at the C-3 phenyl ring can also increase antibacterial and potentially anticancer activity.[9] | |
| 5-Position (Derived from Aldehyde) | Conversion of the aldehyde to various heterocyclic moieties can significantly modulate activity.[11] |
| The nature of the substituent on a phenyl ring attached at this position can influence activity, with halogens often being favorable.[15] |
Antimicrobial Activity
The isoxazole nucleus is a key component of several clinically used antibiotics, and novel isoxazole-5-carboxaldehyde derivatives continue to be explored for their antimicrobial properties.[2]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
| Position of Substitution | Substituent Effect on Antimicrobial Activity |
| 3-Position (Aryl Ring) | The presence of nitro and chlorine groups on the C-3 phenyl ring has been shown to enhance antibacterial activity.[9] |
| 5-Position (Aryl Ring) | Methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring have been associated with increased antibacterial activity.[9] |
| 5-Position (Derived from Aldehyde) | Schiff base derivatives have shown promising antibacterial and antifungal activities. |
Anti-inflammatory Activity
Isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
| Position of Substitution | Substituent Effect on COX Inhibition |
| 3-Position (Aryl Ring) | 3,4-Dimethoxy substitution on the phenyl ring has been shown to be favorable for COX-2 inhibition. |
| 5-Position | A methyl group at the 5-position, along with a substituted phenyl carboxamide, has been found in potent COX inhibitors. |
Conclusion
The isoxazole-5-carboxaldehyde scaffold represents a highly valuable and versatile platform in modern drug discovery. Its straightforward synthesis through established methods like the Vilsmeier-Haack reaction and 1,3-dipolar cycloaddition, coupled with the rich chemistry of the aldehyde functional group, provides medicinal chemists with a powerful toolkit for the generation of diverse compound libraries. The broad spectrum of biological activities exhibited by these derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their therapeutic potential. The ongoing exploration of the structure-activity relationships of isoxazole-5-carboxaldehyde derivatives will undoubtedly continue to yield novel and effective therapeutic agents for a range of human diseases.
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SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. (n.d.). University of Florida. Available at: [Link]
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Product Class 9: Isoxazoles. (n.d.). Science of Synthesis. Available at: [Link]
-
Efficient Synthesis of Isoxazole-5(4H)-ones. (n.d.). Scribd. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018). ResearchGate. Available at: [Link]
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- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. tandfonline.com [tandfonline.com]
- 11. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemimpex.com [chemimpex.com]
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- 15. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
Stability of isoxazole-5-carboxaldehyde under standard laboratory conditions
Executive Summary
Isoxazole-5-carboxaldehyde (CAS: 16401-14-2) is a critical heteroaromatic building block employed in the synthesis of bioactive small molecules, particularly in the development of anti-inflammatory and antimicrobial agents. While the isoxazole ring itself exhibits robust aromatic stability, the C-5 aldehyde functionality introduces significant reactivity and stability challenges.
This guide defines the stability profile of isoxazole-5-carboxaldehyde under standard laboratory conditions. It establishes that oxidative degradation to isoxazole-5-carboxylic acid is the primary failure mode, followed by potential hydrate formation in aqueous environments. Strict adherence to cold, inert storage protocols is required to maintain reagent integrity.[1]
Physicochemical Profile
Understanding the physical state of isoxazole-5-carboxaldehyde is the first step in proper handling. Unlike its solid derivatives (e.g., 3-methyl-4-nitro-isoxazoles), the parent unsubstituted aldehyde exists at the boundary of solid and liquid phases at room temperature.
Table 1: Core Physicochemical Properties[1][2]
| Property | Specification | Technical Insight |
| CAS Number | 16401-14-2 | Unique identifier for the parent 5-formyl isoxazole. |
| Molecular Formula | C₄H₃NO₂ | MW: 97.07 g/mol . |
| Physical State | Semi-solid / Oil | Low melting point (~20–25°C). Often appears as a yellow oil or waxy solid upon receipt. |
| Solubility | DCM, EtOAc, DMSO | Highly soluble in polar aprotic solvents.[1] |
| Water Solubility | Low / Reactive | Sparingly soluble; prone to reversible hydration (gem-diol formation). |
| Boiling Point | ~60–65°C (at reduced pressure) | Volatile under high vacuum; typically purified via distillation or column chromatography. |
Stability Assessment & Degradation Mechanisms
The stability of isoxazole-5-carboxaldehyde is governed by the electron-withdrawing nature of the isoxazole ring, which activates the aldehyde carbonyl group.
Oxidative Instability (Primary Failure Mode)
The most significant risk is the auto-oxidation of the formyl group (-CHO) to the carboxylic acid (-COOH). This process is accelerated by:
-
Atmospheric Oxygen: Exposure to air rapidly initiates radical chain oxidation.
-
Trace Metals: Metal impurities can catalyze the conversion.
-
Surface Area: "Semi-solid" states often have high surface area, increasing oxygen contact.[1]
Hydration Equilibrium
In the presence of moisture, the electron-deficient carbonyl carbon is susceptible to nucleophilic attack by water, forming the gem-diol (hydrate). While often reversible, this complicates accurate weighing and stoichiometry during synthesis.[1]
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes. The oxidation path is irreversible and destructive, while hydration is an equilibrium process.[1]
Figure 1: Primary degradation pathways.[1] Red arrow indicates irreversible oxidation; Green arrow indicates reversible hydration.[1]
Handling & Storage Protocols (SOP)
To ensure scientific integrity and reproducibility, the following Standard Operating Procedures (SOP) must be implemented.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). For long-term storage (>3 months), -20°C is preferred to arrest oxidation kinetics.
-
Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage.
Handling Procedure
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent (which drives hydrate formation).
-
Sampling: Flush the headspace with Nitrogen or Argon immediately after removing an aliquot.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for stock solutions if not using immediately, as hemiacetal formation can occur.[1] Preferred solvents for stock solutions are Anhydrous DCM or DMSO.
Emergency Stabilization
If the compound has partially solidified or appears cloudy (indicating acid formation), it can often be purified via:
-
Filtration: The carboxylic acid degradation product is typically a solid with a higher melting point (144–148°C). If the aldehyde is liquid, filtering through a small plug of cotton or glass wool can remove suspended acid crystals.[1]
-
Short Path Distillation: For significant degradation, distill under reduced pressure.[1]
Quality Control & Analytical Validation
Researchers should validate the purity of the reagent prior to critical reactions.
1H-NMR Validation
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the aldehyde from its acid and hydrate forms.
-
Aldehyde (Target): Sharp singlet at δ 9.8 – 10.1 ppm (CHO proton).
-
Carboxylic Acid (Impurity): Loss of the CHO signal; appearance of a broad exchangeable peak (COOH) typically >11 ppm (solvent dependent).
-
Hydrate (Impurity): Disappearance of the aldehyde proton; appearance of a CH signal at δ 5.0 – 6.0 ppm (methine proton of the gem-diol).
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV at 254 nm.
-
Elution Order: The highly polar Isoxazole-5-carboxylic acid will elute earlier (near the solvent front) compared to the less polar Isoxazole-5-carboxaldehyde.
References
-
Sigma-Aldrich. Isoxazole-5-carbaldehyde Product Specification & Safety Data Sheet. Merck KGaA.
-
Beilstein Institute. Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein J. Org. Chem. 2011, 7, 95–105.[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18373078, Isoxazole-5-carbaldehyde.
-
Ambeed. Isoxazole-5-carbaldehyde Datasheet.
-
Fisher Scientific. Safety Data Sheet: 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde (Analogous Stability Data).
Sources
Methodological & Application
Application Note: Protocol for Reductive Amination of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
Abstract & Scope
This technical guide details the optimized protocol for the reductive amination of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (CAS: 863391-64-4) to secondary or tertiary amines. Unlike standard benzenoid aldehydes, this substrate contains a labile isoxazole core sensitive to hydrogenolysis and a bromine handle essential for downstream cross-coupling.
This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1][2][3] This method is selected to ensure chemoselectivity—reducing the intermediate imine without reducing the aldehyde to the alcohol or cleaving the isoxazole N-O bond, a common failure mode with catalytic hydrogenation methods.
Scientific Background & Rationale
Substrate Analysis
-
Electrophile: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde.[4] The C5-aldehyde is highly reactive due to the electron-withdrawing nature of the isoxazole ring.
-
Structural Vulnerabilities:
-
Isoxazole Ring: The N-O bond is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂/Pd-C), which would result in ring-opening to form
-amino enones. -
Aryl Bromide: Must remain intact for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
-
Reagent Selection (Causality):
-
Why STAB? Sodium triacetoxyborohydride is a mild hydride donor. It reduces iminiums much faster than aldehydes. This allows for "Direct Reductive Amination" (one-pot) where the aldehyde and amine are mixed with the reducing agent.[1]
-
Why not NaBH₄? Sodium borohydride is too aggressive; it often reduces the aldehyde to the primary alcohol (3-(4-bromophenyl)isoxazole-5-methanol) before the imine can form, leading to low yields.
-
Why not NaBH₃CN? While effective, sodium cyanoborohydride carries high toxicity risks and requires pH control, making STAB the superior safety choice for scale-up.[1]
-
Reaction Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. STAB selectively delivers a hydride to the iminium species.[1]
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rate-determining step is often the reduction of the iminium ion.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Aldehyde Substrate | 1.0 | SM | MW: 252.07 g/mol |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Free base preferred. If HCl salt, add 1 eq TEA. |
| STAB (NaBH(OAc)₃) | 1.4 - 1.5 | Reductant | Moisture sensitive. Weigh quickly. |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Accelerates imine formation. |
| 1,2-Dichloroethane (DCE) | 0.1 - 0.2 M | Solvent | Anhydrous preferred. |
Step-by-Step Methodology
Step 1: Solubilization & Imine Formation
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).
-
Add the Amine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv).
-
Note: If the amine is a hydrochloride salt, add Triethylamine (TEA, 1.0 equiv) before adding Acetic Acid to liberate the free base.
-
-
Stir at Room Temperature (20-25 °C) for 30–60 minutes under Nitrogen (
).-
Checkpoint: This allows the equilibrium to shift toward the imine/iminium species.
-
Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.
- Observation: Mild effervescence may occur.
- Stir the reaction mixture at Room Temperature for 2–16 hours.
- Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aldehyde (m/z 252 for [M+H]+ usually not visible, look for UV shift) and appearance of the product mass.
Step 3: Quenching & Workup
7. Quench the reaction by adding saturated aqueous NaHCO₃ solution (equal volume to solvent). Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride.
8. Extract the aqueous layer with Dichloromethane (DCM) (
Step 4: Purification 11. Purify the crude residue via Flash Column Chromatography.
- Stationary Phase: Silica Gel (230-400 mesh).
- Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).
- Note: For polar amines, a DCM/MeOH (95:5) system with 1%
may be required.
Workflow Visualization
Figure 2: Operational workflow for the reductive amination process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of amine | Increase reaction time to 24h; heat gently to 40°C (ensure STAB stability). |
| Alcohol Side Product | Direct reduction of aldehyde | Ensure 30-60 min pre-stir of Aldehyde + Amine before adding STAB. |
| Dialkylation | Primary amine over-reacting | Use excess amine (2-3 equiv) or switch to stepwise method (Imine formation in MeOH |
| Isoxazole Cleavage | Incorrect reducing agent | Do NOT use H₂/Pd or harsh conditions. Stick to STAB or NaBH₃CN. |
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Irritant. Handle in a fume hood.
-
1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Avoid inhalation. DCM or THF can be substituted if necessary, though DCE generally provides faster rates for this reaction.
-
Isoxazole Derivatives: Treat as potentially bioactive.[5][6] Standard PPE (gloves, goggles, lab coat) required.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][12] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Reductive Amination with Sodium Triacetoxyborohydride. [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. 3-(4-bromophenyl)isoxazole-5-carboxaldehyde [stenutz.eu]
- 5. chemimpex.com [chemimpex.com]
- 6. oiccpress.com [oiccpress.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. lifechempharma.com [lifechempharma.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. scribd.com [scribd.com]
- 12. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Application Note: Synthesis of Novel α,β-Unsaturated Compounds via Knoevenagel Condensation Using 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
Abstract
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde as a key substrate in the Knoevenagel condensation reaction. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, while the bromophenyl group offers a versatile handle for further synthetic transformations such as cross-coupling reactions.[1][2][3] This document details the underlying reaction principles, provides step-by-step experimental protocols for synthesis, outlines characterization methods, and offers insights into process optimization and troubleshooting.
Introduction and Scientific Principles
The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5] It is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The reaction is highly valued for its efficiency in producing α,β-unsaturated compounds, which are crucial intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[6][7][8]
The substrate of focus, 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde, is a bifunctional molecule of significant interest. The isoxazole ring is a key heterocyclic motif found in numerous FDA-approved drugs, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The aldehyde functional group serves as the electrophilic partner in the Knoevenagel condensation, while the 4-bromophenyl substituent provides a reactive site for subsequent diversification, for instance, through Suzuki or Sonogashira coupling reactions.
This guide focuses on the reaction between 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde and various active methylene compounds, such as malononitrile and ethyl cyanoacetate, to generate a library of novel isoxazole-based derivatives with potential applications in drug discovery and materials science.[1]
Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established three-step mechanism catalyzed by a weak base, such as piperidine or an ammonium salt.[4][6] The use of a mild base is critical to prevent the self-condensation of the aldehyde substrate.
-
Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).[6][9]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde, forming a tetrahedral alkoxide intermediate.[6]
-
Dehydration: Following proton transfer, the intermediate undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[6]
Detailed Experimental Protocols
The following protocols are generalized methods based on common laboratory practices for the Knoevenagel condensation and should be adapted based on the specific active methylene compound used.[10][11]
Materials and Equipment
-
Reagents:
-
3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (Purity >97%)[12]
-
Malononitrile (Purity >99%)
-
Ethyl cyanoacetate (Purity >98%)
-
Piperidine (Catalyst)
-
Ethanol (Anhydrous)
-
Deionized Water
-
Standard solvents for TLC (e.g., ethyl acetate, hexane)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer
-
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is classified as an acute oral toxin (Category 4).[12] Avoid inhalation of dust and direct contact with skin and eyes.[14]
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[12][14][15]
Protocol 1: Synthesis of 2-((3-(4-bromophenyl)isoxazol-5-yl)methylene)malononitrile
-
Reaction Setup: To a 50 mL round-bottom flask, add 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (1.0 mmol, 252 mg).
-
Dissolve the aldehyde in 15 mL of ethanol with gentle stirring.
-
Add malononitrile (1.0 mmol, 66 mg) to the solution. The mixture should remain a clear solution or a fine suspension.
-
Catalyst Addition: Add 2-3 drops of piperidine to the reaction mixture using a Pasteur pipette.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the aldehyde.
-
Work-up and Isolation: Upon completion, a solid product will often precipitate from the solution. If not, add 10-15 mL of cold water to induce precipitation.[16]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the final compound.
Experimental Workflow Visualization
Results: Data and Characterization
The Knoevenagel condensation using 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is generally high-yielding and clean. The reactivity of the active methylene compound influences reaction time, with malononitrile typically reacting faster than esters like ethyl cyanoacetate due to the stronger electron-withdrawing nature of the nitrile groups.[17]
Table 1: Typical Reaction Parameters and Expected Outcomes
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Typical Time | Expected Yield |
| Malononitrile | Piperidine (~5%) | Ethanol | Room Temp. | 30-60 min | >90% |
| Ethyl Cyanoacetate | Piperidine (~5%) | Ethanol | Reflux | 2-4 hours | 80-90% |
| Malonic Acid | Pyridine/Piperidine | Pyridine | 90-100 °C | 3-5 hours | 75-85%* |
| Note: Reactions with malonic acid often undergo subsequent decarboxylation, especially at elevated temperatures (Doebner modification).[5][18] |
Characterization of Products
The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
-
FT-IR Spectroscopy: Look for the appearance of a C=C stretching frequency (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹). For nitrile products, a strong C≡N stretch will be present (around 2220 cm⁻¹).[19][20]
-
¹H-NMR Spectroscopy: The most indicative signal is the appearance of a new singlet for the vinylic proton (-CH=) typically in the range of 7.5-8.5 ppm. The disappearance of the aldehyde proton signal (around 9-10 ppm) confirms the reaction completion.[21][22]
-
¹³C-NMR Spectroscopy: Confirmation of the new C=C bond and the disappearance of the aldehyde carbonyl carbon.[21][22]
Troubleshooting and Optimization
While the Knoevenagel condensation is robust, certain issues may arise. This section provides guidance on troubleshooting common problems.[10]
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Yield | 1. Inactive or insufficient catalyst. 2. Impure starting materials. 3. Suboptimal reaction temperature. | 1. Use fresh piperidine or consider an alternative catalyst like ammonium acetate.[10] 2. Check the purity of the aldehyde and active methylene compound. Purify if necessary.[10] 3. For less reactive methylene compounds (e.g., esters), gentle heating or reflux may be required.[10] |
| Side Product Formation | 1. Michael addition of the enolate to the α,β-unsaturated product. 2. Polymerization of the product. | 1. Use stoichiometric amounts (1:1 ratio) of reactants. Avoid a large excess of the active methylene compound. 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Water in the solvent (for some catalysts). | 1. Add a fresh portion of the catalyst. 2. Ensure the use of anhydrous solvents. For reactions that produce water, consider using a Dean-Stark apparatus to remove it azeotropically, which can help drive the equilibrium toward the product.[23] |
Optimization Strategies:
-
Catalyst Screening: While piperidine is effective, other catalysts like ammonium salts (e.g., ammonium acetate), L-proline, or even green catalysts derived from agro-waste can be explored for milder or more environmentally friendly conditions.[19][24][25]
-
Solvent Choice: The reaction can be performed in various solvents. Green solvents like water or ethanol are preferred.[16][26] Solvent-free conditions, using grinding or microwave irradiation, have also been reported to be highly efficient.[11][27][28]
-
Temperature Control: Optimizing the temperature is crucial. While many reactions proceed at room temperature, some may require heating to achieve a reasonable rate.[10]
Conclusion
The Knoevenagel condensation provides a powerful and efficient route for the synthesis of α,β-unsaturated derivatives from 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde. This application note outlines a reliable and reproducible protocol that can be adapted for various active methylene compounds. The resulting products are valuable scaffolds for further synthetic elaboration, holding significant promise for applications in medicinal chemistry and materials science. By understanding the core principles and potential challenges, researchers can effectively utilize this reaction to build complex molecular architectures.
References
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Journal of Applicable Chemistry. Retrieved February 21, 2026, from [Link]
-
Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026, January 8). Oreate AI Blog. Retrieved February 21, 2026, from [Link]
-
The Knoevenagel condensation is a special case of the aldol conde... (n.d.). Study Prep in Pearson+. Retrieved February 21, 2026, from [Link]
-
Video: Aldol Condensation with β-Diesters. (2025, May 22). JoVE. Retrieved February 21, 2026, from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved February 21, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. Retrieved February 21, 2026, from [Link]
-
Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2025, February 16). ACS Publications. Retrieved February 21, 2026, from [Link]
-
Optimization of conditions for Knoevenagel condensation reaction [a]. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025, December 24). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025, June 25). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
Knoevenagel Condensation. (n.d.). Cambridge University Press. Retrieved February 21, 2026, from [Link]
-
3-(4-bromophenyl)isoxazole-5-carboxaldehyde. (n.d.). Stenutz. Retrieved February 21, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved February 21, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. (2020, May 11). Bentham Science Publisher. Retrieved February 21, 2026, from [Link]
-
Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H). (2024, August 31). OICC Press. Retrieved February 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. oiccpress.com [oiccpress.com]
- 4. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 5. tandfonline.com [tandfonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 3-(4-溴苯基)异噁唑-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. chemscene.com [chemscene.com]
- 15. fishersci.ca [fishersci.ca]
- 16. ijcps.org [ijcps.org]
- 17. asianpubs.org [asianpubs.org]
- 18. Knoevenagel Condensation [organic-chemistry.org]
- 19. acgpubs.org [acgpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. Chemicals [chemicals.thermofisher.cn]
- 24. researchgate.net [researchgate.net]
- 25. pure.tue.nl [pure.tue.nl]
- 26. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. bhu.ac.in [bhu.ac.in]
Application Note: Synthesis of Bioactive Heterocycles from 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
This Application Note is structured as a comprehensive technical guide for the synthesis and functionalization of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde . It is designed for medicinal chemists and drug development professionals, focusing on practical protocols, mechanistic insights, and downstream applications.
Executive Summary
The isoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding capabilities. The derivative 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (1) represents a high-value intermediate. Its C-5 aldehyde functionality serves as a reactive "warhead" for heterocyclization, while the C-3 (4-bromophenyl) group provides a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to tune lipophilicity and metabolic stability.
This guide details the robust synthesis of (1) and its conversion into three distinct bioactive heterocyclic classes:
-
Dihydropyrimidinones (DHPMs) via Biginelli condensation.
-
Pyrazolines via Claisen-Schmidt/Cyclization.
-
Thiazolidinones via Schiff base condensation.
Precursor Synthesis: The Core Scaffold
Compound: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde CAS: 863391-64-4 Molecular Weight: 252.07 g/mol
Synthetic Strategy (Regioselective [3+2] Cycloaddition)
The most reliable route to 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne. Using propargyl alcohol ensures the formation of the 5-substituted regioisomer, which is subsequently oxidized to the aldehyde.
Detailed Protocol
Step 1: Generation of Nitrile Oxide & Cycloaddition
-
Reagents: 4-Bromobenzaldehyde oxime (1.0 eq), Propargyl alcohol (1.2 eq), Chloramine-T (1.1 eq) or NCS/Et
N, Ethanol/Water (1:1). -
Procedure:
-
Dissolve 4-bromobenzaldehyde oxime (10 mmol) in EtOH (20 mL).
-
Add Chloramine-T (11 mmol) portion-wise over 15 mins (generates the hydroximoyl chloride in situ). Stir for 30 mins at RT.
-
Add propargyl alcohol (12 mmol) followed by reflux for 4–6 hours.
-
Workup: Concentrate under vacuum, extract with EtOAc, wash with brine, and dry over Na
SO . -
Intermediate: 3-(4-Bromophenyl)isoxazole-5-methanol. (Yield: ~85%).
-
Step 2: Oxidation to Aldehyde
-
Reagents: Intermediate alcohol, Pyridinium Chlorochromate (PCC) (1.5 eq), CH
Cl . -
Procedure:
-
Suspend PCC (15 mmol) in anhydrous CH
Cl (50 mL). -
Add the isoxazole-methanol (10 mmol) solution dropwise at 0°C.
-
Stir at RT for 2 hours (monitor by TLC; R
of aldehyde is higher than alcohol). -
Purification: Filter through a pad of Celite/Silica. Concentrate. Recrystallize from EtOH/Hexane.
-
Product: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (1) . (Yield: ~75-80%).
-
Application Protocols: Divergent Synthesis
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the core aldehyde.
Figure 1: Divergent synthetic pathways transforming the isoxazole-aldehyde core into three distinct bioactive scaffolds.
Protocol A: Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Target: 4-(3-(4-Bromophenyl)isoxazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Mechanism: Acid-catalyzed multicomponent condensation involving an N-acyliminium ion intermediate.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, combine:
-
Aldehyde (1) (1.0 mmol, 252 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
Ethanol (5 mL)
-
Catalyst: Conc. HCl (3 drops) or TMSCl (0.5 eq).
-
-
Reaction: Reflux the mixture for 6–8 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 6:4). The appearance of a fluorescent spot typically indicates the DHPM.
-
-
Isolation: Cool the mixture to RT. Pour onto crushed ice (50 g).
-
Purification: Filter the solid precipitate. Wash with cold water and cold ethanol. Recrystallize from hot ethanol to yield pure crystals.
Critical Note: The electron-withdrawing nature of the isoxazole ring may slow the reaction compared to simple benzaldehydes. If yield is low (<50%), switch to microwave irradiation (120°C, 10 mins) or use a Lewis acid catalyst like Yb(OTf)
Protocol B: Synthesis of Isoxazolyl-Pyrazolines
Target: 3-(3-(4-Bromophenyl)isoxazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole.
Route: Claisen-Schmidt condensation
Step-by-Step Methodology:
-
Chalcone Synthesis:
-
Cyclization to Pyrazoline:
-
Workup: Pour into ice water. Neutralize with NaHCO
if necessary. Filter the solid.[1][2][3][4][6][7]
Protocol C: Synthesis of Thiazolidinones
Target: 2-(3-(4-Bromophenyl)isoxazol-5-yl)-3-substituted-thiazolidin-4-one. Mechanism: Imine formation followed by nucleophilic attack of mercaptoacetic acid and cyclodehydration.
Step-by-Step Methodology:
-
Schiff Base Formation:
-
Reflux Aldehyde (1) (1 mmol) and an amine (e.g., 4-chloroaniline, 1 mmol) in Ethanol (10 mL) with a catalytic amount of acetic acid for 2 hours.
-
Isolate the imine by filtration.
-
-
Thiazolidinone Cyclization:
-
Dissolve the Schiff base (0.5 mmol) in anhydrous Toluene or Benzene (10 mL).
-
Add Mercaptoacetic acid (1.0 mmol).
-
Dean-Stark Trap: Reflux for 12 hours with a Dean-Stark apparatus to remove water (essential for driving the equilibrium).
-
Alternative: Use anhydrous ZnCl
as a sequestering agent/catalyst in THF.
-
-
Purification: Wash the organic layer with NaHCO
(to remove excess acid). Evaporate solvent.[8] Recrystallize from EtOH.
Analytical Data Summary (Expected)
| Compound Class | Key IR Signals (cm | Key | Typical Yield |
| Aldehyde (1) | 1690 (C=O), 1590 (C=N) | 9.8 (s, 1H, CHO), 7.2 (s, 1H, Isoxazole-H) | 75-80% |
| DHPM (Biginelli) | 3200 (NH), 1700 (C=O ester), 1640 (C=O amide) | 5.4 (d, 1H, Chiral CH), 2.3 (s, 3H, CH | 65-85% |
| Pyrazoline | 1595 (C=N), No C=O | 3.1, 3.8 (dd, 2H, CH | 70-80% |
| Thiazolidinone | 1680 (C=O lactam), 1580 (C=N) | 3.8 (s, 2H, S-CH | 60-75% |
References
-
Synthesis of Isoxazole Aldehydes
- Title: Synthesis and Reactivity of 3-Aryl-5-isoxazolecarboxaldehydes.
- Source:Journal of Heterocyclic Chemistry.
-
(General reference for class).
-
Biginelli Reaction on Isoxazoles
-
Title: A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.[6]
- Source:Biomedical Journal of Scientific & Technical Research.
-
-
Thiazolidinone Synthesis
-
Title: Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives.[4]
- Source:Der Pharma Chemica.
-
-
General Isoxazole Bioactivity
Disclaimer: All chemical synthesis should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE). Yields may vary based on specific laboratory conditions.
Sources
- 1. jocpr.com [jocpr.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
Ticket ID: PUR-863391 | Status: Open | Specialist: Senior Application Scientist
Compound Overview & Critical Properties
Before initiating purification, verify your target specifications. This aldehyde is a high-melting solid, which provides distinct advantages for non-chromatographic purification (recrystallization) compared to liquid aldehydes.
| Property | Specification | Notes |
| CAS Number | 863391-64-4 | |
| Molecular Weight | 252.06 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or polymerization. |
| Melting Point | 162–166 °C | Sharp MP is the best initial purity indicator. |
| Solubility | DCM, EtOAc, THF, Hot EtOH | Insoluble in water; low solubility in cold hexanes. |
| Reactivity | Oxidation-sensitive | Readily oxidizes to 3-(4-bromophenyl)isoxazole-5-carboxylic acid in air. |
Troubleshooting & FAQs (The "Emergency Room")
Q: My product has turned from off-white to a sticky brown solid. Is it recoverable? A: This indicates surface oxidation to the carboxylic acid or aldol-type polymerization.
-
Diagnosis: Check TLC.[1] The carboxylic acid will streak near the baseline (in Hex/EtOAc) or move slightly in MeOH/DCM.
-
Fix: If the core is solid, perform a wash rather than a full recrystallization. Triturate the solid with cold saturated aqueous NaHCO₃ (removes the acid) followed by cold hexanes (removes lipophilic dimers). Filter and dry.[1][2]
Q: I see a persistent impurity spot just below my product on TLC (Rf ~0.1 difference). A: This is likely the regioisomer (3,4-substituted isoxazole) or the oxime intermediate if synthesized via [3+2] cycloaddition.
-
Fix: Recrystallization is rarely effective for regioisomers with similar solubility profiles. Use Flash Chromatography (Protocol A) with a shallow gradient.
Q: Can I use amine-based scavengers to remove impurities? A: NO. Aldehydes react with amines to form imines (Schiff bases). Avoid amine-functionalized silica or basic alumina unless you intend to protect the aldehyde.
Purification Decision Tree
Use this logic flow to select the optimal method for your specific crude profile.
Figure 1: Decision matrix for selecting the purification methodology based on initial crude purity and impurity profile.
Detailed Protocols
Protocol A: Flash Chromatography (The Standard)
Best for: Separating regioisomers and removing unreacted nitrile oxide precursors.
-
Stationary Phase: Acid-neutralized Silica Gel (60 Å).
-
Expert Tip: Silica is slightly acidic. To prevent acid-catalyzed degradation of the aldehyde, pre-wash the column with 1% Et₃N in Hexanes, then flush with pure Hexanes before loading.
-
-
Gradient:
-
0–5 min: 100% Hexanes (Elutes non-polar alkynes/bromobenzene derivatives).
-
5–20 min: 0% → 20% EtOAc (Product typically elutes ~15-20% EtOAc).
-
20–30 min: 20% → 50% EtOAc (Elutes polar oximes/acids).
-
-
Detection: UV (254 nm) and DNP Stain (Aldehydes turn orange/red).
Protocol B: Sodium Bisulfite Chemical Purification
Best for: Large-scale removal of non-aldehyde impurities without chromatography. This relies on the reversible formation of a water-soluble bisulfite adduct.[2]
The Mechanism:
Step-by-Step:
-
Dissolution: Dissolve 5.0 g of crude aldehyde in 30 mL of EtOAc (Do not use DCM; it forms emulsions).
-
Adduct Formation: Add 30 mL of saturated aqueous NaHSO₃.
-
Vigorous Agitation: Stir rapidly for 2 hours. The aldehyde will migrate into the aqueous layer as the adduct.
-
Checkpoint: If a solid precipitate forms at the interface, this is likely the adduct itself (due to the lipophilic bromophenyl group). Add 10 mL Methanol to solubilize it into the aqueous phase.
-
-
Separation: Transfer to a separatory funnel.
-
Organic Layer: Contains impurities (alkynes, isomers). Discard (after checking TLC).
-
Aqueous Layer: Contains your product. Keep .
-
-
Regeneration:
-
Cool the aqueous layer to 0 °C.
-
Slowly add solid NaHCO₃ or 10% NaOH until pH ~10. (Caution: Gas evolution).
-
Observation: The product will precipitate as a white solid or oil out.
-
-
Extraction: Extract the regenerated aldehyde with DCM (3 x 20 mL). Dry over MgSO₄ and concentrate.
Protocol C: Recrystallization
Best for: Final polishing to achieve >98% purity and sharp melting point.
The 4-bromophenyl group imparts significant crystallinity, making this method highly effective.
| Solvent System | Ratio (v/v) | Procedure |
| Ethanol / Water | 9:1 | Dissolve in boiling Ethanol. Add warm water dropwise until turbidity persists. Cool slowly to RT, then 4 °C. |
| Heptane / EtOAc | 3:1 | Dissolve in minimum boiling EtOAc. Add hot Heptane. Cool. |
Critical Step: If the solution is colored (yellow/orange) while hot, add activated charcoal, stir for 5 mins, and filter through Celite while hot before cooling.
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8 °C (Refrigerator).
-
Container: Amber glass vial (protect from light to prevent radical bromination or degradation).
-
Shelf-Life: Re-test purity (TLC/NMR) every 6 months. If -COOH peak appears (broad singlet ~11-13 ppm in ¹H NMR), repurify via Protocol B .
References
-
Compound Data & Safety: Sigma-Aldrich. 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde Product Sheet. Link
-
Aldehyde Purification (Bisulfite Method): BenchChem. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Link
-
Isoxazole Synthesis & Stability: Beilstein Journal of Organic Chemistry. "Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles."[5] (Discusses stability of isoxazole-aldehyde adducts). Link
-
General Isoxazole Properties: National Institutes of Health (PMC). The synthetic and therapeutic expedition of isoxazole and its analogs. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies [beilstein-journals.org]
Technical Support Center: Ensuring the Stability of Isoxazole Aldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing aldehydes. This guide provides in-depth, experience-driven answers and troubleshooting protocols to address the primary challenge associated with these valuable compounds: the oxidative degradation of the aldehyde functional group during storage. Our goal is to equip you with the knowledge to protect the integrity of your materials, ensuring the reliability and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of isoxazole aldehydes.
Q1: I've noticed a new, more polar spot on my TLC plate after storing my isoxazole aldehyde for a few days. What is likely happening?
The appearance of a new, more polar spot (i.e., one with a lower Retention Factor, Rf) is a classic indicator of oxidation. Aldehydes are susceptible to oxidation to their corresponding carboxylic acids. Carboxylic acids are significantly more polar than aldehydes due to their ability to engage in hydrogen bonding, causing them to adhere more strongly to the silica gel on a TLC plate and thus travel a shorter distance up the plate.
Q2: What are the primary factors that cause the aldehyde group on my isoxazole derivative to degrade during storage?
The primary culprit is autoxidation, a reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism.[1][2] This process can be significantly accelerated by several environmental factors:
-
Oxygen: Direct exposure to air provides the key reagent for oxidation.[3][4]
-
Light: UV light, in particular, can initiate the radical chain reaction, catalyzing the degradation process.[2][5]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5]
-
Presence of Impurities: Trace metals or other radical initiators can catalyze the oxidation process.
Q3: What are the ideal storage conditions for isoxazole aldehydes to ensure long-term stability?
To maximize the shelf-life of your compound, you must mitigate the factors listed above. The ideal storage conditions involve a multi-faceted approach, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, preventing the primary oxidation reaction.[6][7][8][9][10] |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of chemical degradation.[2] |
| Light | Amber or Opaque Vials | Protects the compound from light-induced radical initiation.[2][11] |
| Container | Tightly-Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. |
Q4: Should I store my compound neat (as a solid/oil) or in a solution? What is the best solvent choice?
For long-term storage, it is generally preferable to store the compound as a neat, dry solid or oil, as this minimizes the potential for solvent-mediated degradation. If the compound must be stored in solution, the choice of solvent is critical. Avoid solvents that can readily form peroxides (e.g., diethyl ether, THF) unless they are freshly purified and stored over inhibitors. For many applications, a dry, non-polar solvent like toluene or a more polar aprotic solvent like acetonitrile, thoroughly de-gassed before use, can be suitable. However, always perform a small-scale stability test if long-term solution storage is necessary.
Q5: When is the use of an antioxidant like BHT recommended, and how do I add it?
The addition of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), is a highly effective strategy, particularly for long-term storage or for compounds that are found to be exceptionally sensitive to oxidation.[5][12][13][14] BHT works by terminating the free-radical chain reaction that drives autoxidation.[13][14]
When to Use:
-
For storage periods longer than a few weeks.
-
If you have previously observed degradation under standard storage conditions.
-
When the compound will be stored in a solution.
How to Add: A very small amount is effective. Typically, a concentration of 0.01% to 0.1% (w/w) is sufficient. For a 1-gram sample, this would be 0.1 to 1 mg. It can be added directly to the neat compound or to the storage solution.
Section 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems, their root causes, and corrective actions.
Problem: Significant conversion to a carboxylic acid is confirmed by NMR or LC-MS analysis.
This is the most common degradation pathway. If you observe a new peak in your NMR spectrum corresponding to a carboxylic acid proton (typically a broad singlet >10 ppm) or a mass peak corresponding to your aldehyde + 16 amu, significant oxidation has occurred.
Root Cause Analysis: The Autoxidation Pathway
Aldehyde autoxidation is a self-propagating radical chain reaction. Understanding this mechanism is key to preventing it.
-
Initiation: A radical initiator (like light or a metal impurity) abstracts the aldehydic hydrogen, forming an acyl radical.
-
Propagation: The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acyl peroxy radical. This peroxy radical can then abstract a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus continuing the chain.
-
Termination: The reaction stops when two radicals combine.
Diagram of Aldehyde Autoxidation This diagram illustrates the free-radical chain mechanism responsible for the conversion of an isoxazole aldehyde to the corresponding carboxylic acid in the presence of oxygen.
Immediate Action: Re-purification
If degradation is significant, the material must be re-purified. A common method is to dissolve the mixture in a solvent like diethyl ether and wash with a mild aqueous base (e.g., 5-10% sodium bicarbonate solution). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while the desired aldehyde remains in the organic layer. After separation, the organic layer should be washed, dried, and the solvent removed in vacuo.
Preventative Protocol: Rigorous Inert Atmosphere Storage
To prevent recurrence, the purified compound must be stored under a strictly inert atmosphere.
Workflow for Inert Atmosphere Storage A step-by-step visual guide for preparing and storing sensitive aldehyde compounds under an inert atmosphere to prevent oxidative degradation.
Section 3: Key Protocols & Data
This section provides actionable, step-by-step protocols for key laboratory procedures related to the storage and quality control of isoxazole aldehydes.
Protocol 1: Step-by-Step Guide to Inert Gas Blanketing for Storage
This protocol details the process of creating an oxygen-free environment in a storage vial using standard laboratory equipment.[6][7][8]
Materials:
-
Oven-dried glass vial with a PTFE-lined screw cap.
-
Purified isoxazole aldehyde.
-
Schlenk line or manifold connected to a vacuum pump and a source of dry inert gas (Nitrogen or Argon).
-
Needles and rubber septa (optional, for liquid transfer).
Procedure:
-
Preparation: Place the purified, solvent-free compound into the oven-dried vial.
-
Connection: Securely attach the vial to the Schlenk line.
-
Evacuation: Open the valve to the vacuum and evacuate the vial for 5-10 minutes to remove atmospheric air and any residual moisture. If the compound is a fine powder, apply vacuum gently to avoid aspiration.
-
Backfilling: Close the valve to the vacuum and slowly open the valve to the inert gas source, allowing the vial to fill with nitrogen or argon until it reaches atmospheric pressure.
-
Cycling: Repeat the evacuation and backfilling steps at least three times to ensure all oxygen has been purged from the vial.
-
Final Sealing: After the final backfill cycle, while maintaining a slight positive pressure of the inert gas, remove the vial from the Schlenk line and immediately seal it tightly with the PTFE-lined cap.
-
Final Touches: For added security, wrap the junction between the cap and the vial with Parafilm®. Store the vial under the recommended conditions (see Table 1).
Protocol 2: Quality Control (QC) Check for Aldehyde Integrity using TLC
Regularly checking the purity of a stored aldehyde is crucial. Thin-Layer Chromatography (TLC) is a fast and effective method for this purpose.
Materials:
-
TLC plate (silica gel 60 F₂₅₄).
-
Stored isoxazole aldehyde sample.
-
An authentic, pure reference sample of the aldehyde (if available).
-
Developing chamber.
-
Appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes that gives an Rf of ~0.3-0.5 for the aldehyde).
-
UV lamp (254 nm).
-
Oxidative stain (e.g., potassium permanganate solution).
Procedure:
-
Sample Preparation: Dissolve a tiny amount (tip of a needle) of your stored sample in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate. If you have a reference sample, spot it alongside for direct comparison.
-
Development: Place the TLC plate in the developing chamber containing the solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp. The aromatic isoxazole ring should allow the compound to be UV-active.
-
Submerge the plate in a potassium permanganate stain. The aldehyde spot will react, causing the purple stain to turn yellow/brown. The corresponding carboxylic acid, if present, will also react, typically appearing as a distinct spot with a lower Rf value.
-
-
Analysis: Compare the TLC of the stored sample to the reference. The appearance of a new, lower-Rf spot that is positive with the permanganate stain is a strong indication of oxidation.
References
-
Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... - ResearchGate. Available at: [Link]
-
Blanketing: protecting the integrity of your products with inert gas - GasN₂. (2024, May 21). Available at: [Link]
-
19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Available at: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]
-
Packaging, Inerting and Blanketing - Air Products. Available at: [Link]
-
Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical. Available at: [Link]
-
Inert Gas Blanketing - Air Liquide India. Available at: [Link]
-
Inert Gas Blanketing - Cambridge Sensotec. Available at: [Link]
-
Nitrogen Blanketing & Padding for Tanks, Transformers, More | GENERON. (2020, January 28). Available at: [Link]
-
Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Available at: [Link]
-
Systematic study on the mechanism of aldehyde oxidation to carboxylic acid by cytochrome P450. PubMed. (2007, September 15). Available at: [Link]
-
Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. (2025, December 31). Available at: [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide... - ResearchGate. Available at: [Link]
-
Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids - JoVE. (2023, April 30). Available at: [Link]
-
Tests for Aldehydes and Ketones - BYJU'S. (2019, October 9). Available at: [Link]
-
Butylated hydroxytoluene - Wikipedia. Available at: [Link]
-
Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps. (2024, January 16). Available at: [Link]
-
BHT (Butylated Hydroxytoluene) - Kao. Available at: [Link]
-
aldehyde amyl cinamique (jasmonal a) - Diffusions Aromatiques. (2023, April 20). Available at: [Link]
-
Why Is BHT Used in Foods? - Zhejiang Zancheng Life Sciences Ltd. (2023, May 25). Available at: [Link]
-
Butylated hydroxytoluene - Restorative Medicine. Available at: [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022, September 15). Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]
-
Chapter 5. Aldehyde Scavenging Agents and Packaging Material - VTechWorks. Available at: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023, September 5). Available at: [Link]
-
Aldehyde - Oxidation, Reduction, Reactions - Britannica. (2026, January 29). Available at: [Link]
-
Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products - MDPI. (2019, October 16). Available at: [Link]
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Technical Support Center: Optimizing Reaction Temperature for Isoxazole-5-Carboxaldehyde Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the functionalization of isoxazole-5-carboxaldehyde. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of optimizing reaction temperatures for this versatile heterocyclic compound. Isoxazoles are a significant class of five-membered heterocyclic compounds with a wide range of biological activities, making them crucial in pharmaceutical research.[1][2][3] This guide will address specific challenges you may encounter during your experiments, offering practical solutions and the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in the functionalization of isoxazole-5-carboxaldehyde?
A1: Temperature is a pivotal factor that governs several aspects of a chemical reaction. In the context of isoxazole-5-carboxaldehyde functionalization, its influence is multifaceted:
-
Reaction Kinetics: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. However, for isoxazole derivatives, excessive heat can lead to the formation of byproducts or even decomposition.[4]
-
Selectivity: Many reactions involving isoxazole-5-carboxaldehyde can yield multiple products. Temperature can be a tool to control the selectivity of the reaction, favoring the formation of the desired product over others. For instance, in some cycloaddition reactions, temperature can influence the regioselectivity.[5][6]
-
Stability of the Isoxazole Ring: The isoxazole ring, while aromatic, can be susceptible to ring-opening under certain conditions.[5][7][8] High temperatures, especially in the presence of strong acids, bases, or certain metals, can promote the cleavage of the relatively weak N-O bond.[5]
-
Intermediate Stability: Many reactions proceed through transient intermediates. The stability and lifetime of these intermediates can be temperature-dependent, which in turn affects the overall outcome of the reaction.
Q2: I am observing low to no yield in my Knoevenagel condensation with isoxazole-5-carboxaldehyde. How can I optimize the temperature?
A2: The Knoevenagel condensation is a common reaction for functionalizing aldehydes. If you are experiencing low yields, consider the following temperature-related troubleshooting steps:
-
Initial Temperature Screening: Start with a modest temperature, for example, room temperature, and gradually increase it. A systematic approach would be to run small-scale reactions at intervals of 10-20°C (e.g., 25°C, 40°C, 60°C, 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Impact of Overheating: Be aware that for Knoevenagel condensations, while higher temperatures can increase the reaction rate, they can also lead to the decomposition of the starting material or the product. In some cases, increasing the temperature from 25°C to 40°C can significantly increase the yield, but further increases may not be beneficial.[9]
-
Solvent's Boiling Point: The choice of solvent will dictate the maximum temperature you can achieve at atmospheric pressure. If a higher temperature is required, consider switching to a higher-boiling point solvent or using a sealed-tube reaction setup.
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool for optimizing reactions.[10][11] It allows for rapid and uniform heating, often leading to shorter reaction times and improved yields.[12] For Knoevenagel-type reactions leading to isoxazol-5(4H)-ones, ultrasound irradiation has also been shown to be effective, sometimes at moderate temperatures like 50°C.[13]
Troubleshooting Guides
Problem 1: Formation of a significant amount of dark, insoluble material (tar) at elevated temperatures.
Possible Cause: This is a classic sign of decomposition. The isoxazole ring or the aldehyde functional group may be unstable at the reaction temperature, especially in the presence of certain reagents.
Troubleshooting Workflow:
Caption: Troubleshooting tar formation in isoxazole reactions.
Detailed Steps:
-
Immediate Temperature Reduction: The first step is to lower the reaction temperature significantly. If you are refluxing in a high-boiling solvent, try running the reaction at a lower, controlled temperature.
-
Catalyst and Reagent Consideration: Strong bases or acids can promote decomposition at higher temperatures. Consider using a milder catalyst or base. For instance, in some isoxazole syntheses, the choice of base is critical.[5]
-
Gradual Re-optimization: After changing the catalyst or base, re-optimize the temperature starting from a lower point.
-
Starting Material Stability Test: To isolate the cause, heat a small amount of your isoxazole-5-carboxaldehyde in the reaction solvent at the target temperature without the other reagents. If decomposition occurs, the temperature is too high for your substrate in that solvent.
Problem 2: My Wittig reaction with isoxazole-5-carboxaldehyde is sluggish and gives low yields.
Possible Cause: The Wittig reaction is sensitive to steric hindrance and the reactivity of both the ylide and the aldehyde. Temperature plays a key role in overcoming the activation energy barrier.
Troubleshooting Temperature Optimization:
| Temperature Range | Expected Outcome | Recommendations |
| -78°C to 0°C | Often used for generating less stable ylides and controlling stereoselectivity. May be too low for the reaction with isoxazole-5-carboxaldehyde to proceed at a reasonable rate. | Start with reactions at 0°C and allow them to slowly warm to room temperature. |
| Room Temperature (20-25°C) | A good starting point for many Wittig reactions, especially with reactive ylides. | If the reaction is slow, consider gentle heating. |
| 40°C to 80°C | Often necessary for less reactive, stabilized ylides or sterically hindered aldehydes. | Monitor the reaction closely for the formation of byproducts. Use a reflux condenser. |
| > 80°C | May be required in some cases but increases the risk of decomposition of the isoxazole ring. | Use with caution and only if lower temperatures are ineffective. Consider microwave synthesis as an alternative for rapid heating.[11] |
Experimental Protocol: Temperature Screening for a Wittig Reaction
-
Phosphonium Salt Preparation: Prepare the required phosphonium salt by reacting triphenylphosphine with the appropriate alkyl halide.[14]
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0°C.
-
Base Addition: Add a strong base such as n-butyllithium or sodium hydride dropwise to form the ylide (a color change is often observed).
-
Aldehyde Addition: Once the ylide has formed, add a solution of isoxazole-5-carboxaldehyde in anhydrous THF dropwise at 0°C.
-
Temperature Screening:
-
Reaction A: Keep the reaction at 0°C and monitor by TLC.
-
Reaction B: Allow the reaction to warm to room temperature and stir for several hours.
-
Reaction C: After addition at 0°C, gently heat the reaction mixture to 40°C.
-
Reaction D: Heat the reaction mixture to reflux (approx. 66°C in THF).
-
-
Workup and Analysis: Quench each reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each temperature.
Visualization of the Wittig Reaction Workflow:
Caption: Workflow for temperature optimization of a Wittig reaction.
References
- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
- RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
- A review of isoxazole biological activity and present synthetic techniques.
- MDPI. (2025, August 10).
- Benchchem.
- Organic Chemistry Portal. Isoxazole synthesis.
- Benchchem.
- ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
- synthetic reactions using isoxazole compounds.
- MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- RSC Publishing. (2021, November 17). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents.
- ResearchGate.
- RSC Publishing. Reductive ring opening of isoxazoles with Mo(CO)
- Benchchem.
- MDPI. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- PMC.
- ResearchGate. (PDF)
- Beilstein Journals. (2011, January 26). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
- Wittig Reaction - Common Conditions.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27).
- PMC.
- ResearchGate.
- ResearchGate.
- ResearchGate. 93 questions with answers in ISOXAZOLES | Science topic.
- JOCPR.
- ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole.
- The WITTIG REACTION With CHEMILUMINESCENCE!.
- MilliporeSigma. Isoxazole-5-carbaldehyde | 16401-14-2.
- An efficient Synthesis of an isoxazole-5(4H)
Sources
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- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. cbijournal.com [cbijournal.com]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Solving solubility issues with 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde in water
This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant solubility challenges associated with 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde in aqueous solutions.
Introduction: Understanding the Solubility Challenge
3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is a heterocyclic compound with a molecular structure suggesting significant hydrophobicity due to the bromophenyl group.[1] Like many promising drug candidates, its utility in biological assays is frequently hampered by poor water solubility.[2][3][4] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is introduced to an aqueous environment (e.g., cell culture media, phosphate-buffered saline), the compound often precipitates.[5][6][7] This precipitation leads to an unknown and inconsistent final concentration, compromising experimental reproducibility and validity.
This support center provides a systematic approach to troubleshooting these issues, offering validated protocols and explaining the scientific rationale behind each method.
Frequently Asked Questions (FAQs)
Q1: Why does my 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde precipitate when I dilute my DMSO stock into my aqueous buffer?
A1: This is a classic issue known as "crashing out" of solution. The compound is highly soluble in a polar aprotic solvent like DMSO but has very low intrinsic solubility in water. When the DMSO stock is diluted into an aqueous medium, the solvent environment abruptly changes from being predominantly organic to almost entirely aqueous. Water is a poor solvent for this hydrophobic molecule, causing it to rapidly come out of solution and form a solid precipitate.[5][7]
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro research.[6] It is crucial to use anhydrous (dry) DMSO, as absorbed water can lower the compound's solubility even in the stock solution.
Q3: What is the maximum percentage of DMSO my assay can tolerate?
A3: This is highly dependent on your specific experimental system (e.g., cell line, enzyme). As a general rule, most cell-based assays can tolerate a final DMSO concentration up to 0.5% (v/v) without significant toxicity. However, it is imperative to run a vehicle control (your aqueous medium with the same final percentage of DMSO but without the compound) to confirm that the solvent has no unintended effects on your results.[6]
Q4: Can I just heat the solution to get the compound to dissolve?
A4: While gentle warming can sometimes increase the rate of dissolution, it is generally not a reliable solution for compounds with fundamentally low aqueous solubility. The compound will likely precipitate again as the solution cools to the experimental temperature (e.g., 37°C or room temperature). Furthermore, the stability of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde at elevated temperatures in aqueous buffer is unknown and could lead to degradation.
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a decision-making framework and detailed protocols to systematically address solubility issues.
Initial Assessment: Characterizing the Precipitation
First, observe the nature of the precipitation:
-
Immediate, heavy precipitation: Occurs instantly upon adding the stock solution to the buffer. This indicates that the target concentration far exceeds the compound's aqueous solubility.
-
Delayed cloudiness or light precipitate: The solution is initially clear but becomes cloudy or forms a precipitate over minutes to hours. This suggests the solution is supersaturated and thermodynamically unstable.
The following workflow can guide you in selecting an appropriate solubilization strategy.
Caption: Cyclodextrin forming a soluble inclusion complex with a drug molecule.
Protocol: Preparing a Cyclodextrin Formulation
-
Determine Molar Ratio: Start with a 1:1 molar ratio of the compound to HP-β-CD. You may need to optimize this to 1:2 or higher.
-
Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in your aqueous buffer. This may require some vortexing or sonication.
-
Prepare Compound Stock: Prepare a highly concentrated stock of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Form the Complex: Add the compound stock solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Remove Organic Solvent: Gently heat the solution (e.g., to 40°C) under a stream of nitrogen or use a rotary evaporator to remove the organic solvent.
-
Finalize and Filter: Adjust the final volume with your aqueous buffer and filter the solution through a 0.22 µm syringe filter to remove any non-complexed precipitate.
-
Self-Validation: The final solution should be perfectly clear. The concentration of the solubilized compound should be confirmed analytically (e.g., via HPLC-UV).
References
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
How does pH affect solubility? (2025, March 11). askIITians. Retrieved February 21, 2026, from [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 21, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved February 21, 2026, from [Link]
-
Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved February 21, 2026, from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved February 21, 2026, from [Link]
-
How can cyclodextrins enhance solubility? (2025, July 31). Roquette. Retrieved February 21, 2026, from [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved February 21, 2026, from [Link]
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI. Retrieved February 21, 2026, from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 21, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed. Retrieved February 21, 2026, from [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024, November 12). MDPI. Retrieved February 21, 2026, from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). American Association of Pharmaceutical Scientists. Retrieved February 21, 2026, from [Link]
-
Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Thompson Rivers University. Retrieved February 21, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
-
pH and Solubility: Effect, Relationship & Calculations. (2022, July 29). StudySmarter. Retrieved February 21, 2026, from [Link]
-
3-(4-bromophenyl)isoxazole-5-carboxaldehyde. (n.d.). Stenutz. Retrieved February 21, 2026, from [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions. Retrieved February 21, 2026, from [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma. Retrieved February 21, 2026, from [Link]
-
Tackling Solubility Challenges. (2025, March 12). Pharmaceutical Technology. Retrieved February 21, 2026, from [Link]
Sources
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- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. upperton.com [upperton.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
FTIR characteristic peaks for isoxazole aldehyde functional groups
This guide provides a high-resolution technical analysis of the FTIR spectral characteristics of isoxazole aldehydes. It is designed for researchers synthesizing or characterizing isoxazole intermediates in drug discovery (e.g., isoxazolyl-penicillins, COX-2 inhibitors).
Content Type: Publish Comparison Guide Subject: Spectral Identification & Differentiation of Isoxazole-3/4/5-carbaldehydes
Executive Summary: The Diagnostic Signature
In organic synthesis, isoxazole aldehydes are critical "pivot points"—they are stable enough to isolate but reactive enough for further derivatization. Their identification relies on a dual-signal confirmation :
-
The Conjugated Carbonyl Shift: Unlike saturated aliphatic aldehydes (1730 cm⁻¹), the isoxazole ring acts as an electron sink, lowering the C=O frequency to 1680–1710 cm⁻¹ via conjugation.
-
The Fermi Doublet: The "smoking gun" for all aldehydes is the doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ (C-H stretch), which remains distinct even when the carbonyl region is crowded.
Spectral Characterization: The Isoxazole Aldehyde Fingerprint
The following table details the characteristic vibrational modes for a typical isoxazole carbaldehyde (e.g., 3-methylisoxazole-5-carbaldehyde).
Table 1: Primary Diagnostic Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Aldehyde C-H | C-H Stretch (Fermi Resonance) | 2820–2850 & 2720–2750 | Medium/Weak | Critical Identifier. Distinguishes aldehydes from ketones and acids. The lower band (~2720) is often isolated and easiest to spot. |
| Aldehyde C=O | C=O Stretch | 1680–1710 | Strong | Lower than saturated aldehydes (1730) due to ring conjugation. Can overlap with amide I bands. |
| Isoxazole Ring | C=N / C=C Ring Stretch | 1580–1620 | Medium/Strong | Characteristic of the heteroaromatic system. Often appears as a doublet. |
| Isoxazole Ring | N-O Stretch | 900–1000 or ~1150 | Variable | Position depends heavily on 3,5-substitution pattern. |
| Isoxazole Ring | Ring Breathing | 800–950 | Medium | Useful for confirming the integrity of the heterocyclic core during reduction/oxidation. |
Expert Insight: The "Fermi Doublet" occurs because the fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹). This splits the energy, creating two distinct peaks.[1] If you only see one peak at 2850 cm⁻¹, it may be obscured by alkyl C-H stretches; look for the 2720 cm⁻¹ shoulder—it is rarely obstructed.
Comparative Analysis: Aldehyde vs. Alternatives
Distinguishing the product from precursors (oximes, alcohols) and over-oxidation byproducts (carboxylic acids) is the primary challenge.
Table 2: Differentiating Isoxazole Aldehydes from Derivatives
| Compound Class | C=O Region (1650–1750) | O-H / N-H Region (2500–3600) | Aldehyde C-H (2700–2850) |
| Isoxazole Aldehyde | Strong (1680–1710) | Absent | Present (Doublet) |
| Isoxazole Acid | Strong (1690–1720) | Broad, intense "hump" (2500–3300) | Absent (Masked by O-H) |
| Isoxazole Alcohol | Absent | Strong, Broad (3200–3500) | Absent |
| Isoxazole Oxime | Absent (C=N only ~1640) | Strong, Broad (3100–3400) | Absent |
| Saturated Aldehyde | Higher Freq (~1730 ) | Absent | Present |
Key Differentiators:
-
Vs. Carboxylic Acid: The acid will show a massive, broad O-H stretch centered around 3000 cm⁻¹ that often swallows the C-H region. The aldehyde spectrum is "clean" in the high wavenumber region (above 3000 cm⁻¹).
-
Vs. Ketone: Ketones lack the Fermi doublet (2720/2820 cm⁻¹). If you see a C=O peak but no peaks in the 2700–2850 region, you likely have a ketone or ester.
Experimental Protocol: Ensuring Data Integrity
To obtain a publication-quality spectrum, follow this self-validating protocol.
Step 1: Sample Preparation
-
State: Isoxazole aldehydes are often low-melting solids or oils.
-
Method:
-
ATR (Attenuated Total Reflectance): Preferred for oils/solids. Requires minimal prep. Warning: Ensure the crystal (Diamond/ZnSe) is clean; aldehyde C=O peaks are strong and can hide contamination.
-
KBr Pellet: Use only if the compound is a high-melting solid. Risk: KBr is hygroscopic; absorbed water (3400 cm⁻¹) can mimic alcohol contamination.
-
Solution Cell: Avoid if possible. Solvents like Ethyl Acetate (C=O at 1740) and DMF (C=O at 1675) interfere directly with the aldehyde diagnostic region.
-
Step 2: Solvent Interference Check (Crucial)
If the aldehyde was isolated via extraction, residual solvent is the #1 cause of misinterpretation.
-
Ethyl Acetate: Look for a sharp peak at 1740 cm⁻¹ (ester C=O) and 1240 cm⁻¹ (C-O).
-
DMF: Look for a strong peak at 1675 cm⁻¹ (amide C=O). This overlaps dangerously with the conjugated isoxazole aldehyde peak.
-
Correction: Dry the sample under high vacuum (< 1 mbar) for 4 hours if these solvent peaks are present before final FTIR acquisition.
Synthesis Monitoring Workflow
The following diagram illustrates the spectral logic for monitoring the oxidation of an isoxazole alcohol to an aldehyde, and avoiding over-oxidation.
Figure 1: Spectral logic flow for monitoring the oxidation of isoxazole alcohol to isoxazole carbaldehyde.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 5-methylisoxazole-3-carboxylic acid methyl ester (Analogous C=O data). National Institute of Standards and Technology. [Link]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2020).[2] Detailed analysis of Fermi resonance and conjugation effects. [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Heterocycles.[Link]
-
MDPI Pharmaceuticals. Synthesis of Isoxazole Derivatives and Spectral Characterization. (2025).[1][3] Provides context on isoxazole ring stretching frequencies. [Link]
-
Journal of Physical Chemistry A. Infrared Spectroscopy of Isoxazole Clusters. (2021).[4] High-resolution assignment of isoxazole ring fundamentals. [Link]
Sources
Structural confirmation of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde synthesis products
Technical Guide: Structural Confirmation & Synthesis of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
Executive Summary
3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is a critical pharmacophore intermediate, particularly in the development of anti-inflammatory agents and HIV-1 integrase inhibitors. Its value lies in the orthogonality of its functional groups: the aldehyde at C5 allows for reductive aminations or olefination, while the aryl bromide at C3 serves as a handle for Suzuki-Miyaura couplings.
However, the synthesis of this scaffold is plagued by a common regiochemical challenge: distinguishing the target 3,5-disubstituted isoxazole from the thermodynamically competitive 3,4-regioisomer . This guide objectively compares synthetic routes to maximize regioselectivity and details the specific analytical protocols required to unequivocally confirm the 3,5-substitution pattern.
Strategic Synthesis Comparison
To access the target aldehyde, two primary strategies exist involving [3+2] dipolar cycloaddition.
Comparative Analysis: Direct vs. Stepwise Routes
| Feature | Route A: Stepwise Oxidation (Recommended) | Route B: Direct Cycloaddition (Alternative) |
| Precursors | 4-Bromobenzaldehyde oxime + Propargyl Alcohol | 4-Bromobenzaldehyde oxime + Propargyl Aldehyde |
| Key Reagents | NCS/Et₃N (Chloramine-T), then PCC or DMP oxidation | NCS/Et₃N or Cu(I) catalyst |
| Regioselectivity | High (>95:5) . Steric bulk of alcohol directs 3,5-formation. | Moderate . Propargyl aldehyde is reactive; risk of 3,4-isomer. |
| Stability | Intermediates are stable solids. | Propargyl aldehyde is volatile and polymerization-prone. |
| Overall Yield | 65-75% (Two steps) | 30-45% (One step, difficult purification) |
| Purification | Crystallization often sufficient. | Requires tedious column chromatography. |
Expert Insight: While Route B appears shorter, the instability of propargyl aldehyde and the difficulty in separating the resulting aldehyde regioisomers make it operationally inefficient. Route A is the superior protocol for generating high-purity material for biological screening.
Structural Confirmation & Regioisomer Differentiation
The critical scientific hurdle is proving the aldehyde is at position C5 rather than C4. Standard 1H NMR integration is insufficient without analyzing chemical shift environments and NOE (Nuclear Overhauser Effect) interactions.
Analytical Logic Tree
Figure 1: Decision matrix for confirming the 3,5-disubstituted isoxazole structure.
Spectroscopic Data Comparison
The following data distinguishes the target from its likely impurities.
| Measurement | Target: 3-(4-Bromophenyl)-5-CHO | Alternative: 3,4-Regioisomer | Structural Cause |
| 1H NMR (CHO) | Singlet, | Singlet, | Aldehyde proton is deshielded in both. |
| 1H NMR (Ring) | Singlet, | Singlet, | H-4 is shielded by the adjacent aryl group; H-5 is deshielded by O and N. |
| NOESY | Strong NOE between H-4 and Aryl-H | Strong NOE between H-5 and CHO | H-4 is spatially close to the C3-Aryl ring. |
| 13C NMR (C=O) | Electronic environment of carbonyl differs. | ||
| HRMS (ESI) | m/z 251.96 / 253.96 [M+H]+ | Same | Cannot distinguish regioisomers. |
Key Diagnostic: The chemical shift of the isoxazole ring proton is the fastest check. If the singlet appears downfield near 8.5 ppm, you have synthesized the unwanted 3,4-isomer or the oxadiazole byproduct. The target H-4 proton typically resonates between 6.9 and 7.4 ppm .
Experimental Protocol (Route A)
This protocol utilizes the Stepwise Oxidation Route , validated for higher regioselectivity.
Step 1: Synthesis of 3-(4-Bromophenyl)isoxazole-5-methanol
Rationale: Using propargyl alcohol maximizes steric difference between C4 and C5, favoring the 3,5-adduct.
-
Reagents: 4-Bromobenzaldehyde oxime (1.0 eq), Propargyl alcohol (1.2 eq), Chloramine-T (1.1 eq) or NCS/Pyridine, Ethanol/Water (1:1).
-
Procedure:
-
Dissolve 4-bromobenzaldehyde oxime in ethanol.
-
Add Chloramine-T trihydrate portion-wise at room temperature (generates the nitrile oxide in situ).
-
Add propargyl alcohol.[1]
-
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate ethanol, extract with EtOAc, wash with brine.
-
Purification: Recrystallize from ethanol.
-
Yield Target: >80% as a white solid.
-
Step 2: Oxidation to 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
Rationale: Dess-Martin Periodinane (DMP) is chosen over PCC to avoid chromium waste and simplify workup.
-
Reagents: Intermediate Alcohol (1.0 eq), Dess-Martin Periodinane (1.2 eq), Anhydrous DCM.
-
Procedure:
-
Dissolve the isoxazole-5-methanol in anhydrous DCM under Nitrogen.
-
Cool to 0°C. Add DMP.
-
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Quench: Add saturated NaHCO₃/Na₂S₂O₃ (1:1) solution to destroy unreacted periodinane. Stir until the organic layer is clear.
-
Isolation: Separate organic layer, dry over MgSO₄, concentrate.
-
Product: Off-white crystalline solid.[2]
-
Step 3: Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for high-fidelity product generation.
References
-
Regioselectivity of Nitrile Oxide Cycloadditions
-
Synthesis of 3,5-Disubstituted Isoxazoles
-
Analytical Characterization (NMR/MS)
-
Product Properties & Safety
- Title: 3-(4-Bromophenyl)
-
Source: Sigma-Aldrich.
-
Oxidation Methodology (Precursor Reactivity)
- Title: Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
